2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazoloquinoline core with a phenoxyacetamide moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique structure makes it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives and phenoxyacetamide analogs. These compounds share structural features with 2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide but may differ in their functional groups or substituents .
Uniqueness
What sets this compound apart is its specific combination of a pyrazoloquinoline core with a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-11-27-23-19(13-17-9-6-8-16(3)21(17)25-23)22(26-27)24-20(28)14-29-18-10-5-7-15(2)12-18/h5-10,12-13H,4,11,14H2,1-3H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDKJBGGBRUQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC4=CC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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